

What is NVP-DPP728 dihydrochloride?

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Compound of Interest

Compound Name: NVP-DPP728 dihydrochloride

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An In-Depth Technical Guide to NVP-DPP728 Dihydrochloride

NVP-DPP728 dihydrochloride is a potent, selective, and orally active small molecule inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] Primarily investigated for its potential in the management of type 2 diabetes mellitus, NVP-DPP728 has been a significant tool in preclinical research to understand the role of DPP-IV inhibition in glucose homeostasis. This technical guide provides a comprehensive overview of **NVP-DPP728 dihydrochloride**, including its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical Properties and Data

NVP-DPP728 dihydrochloride is the hydrochloride salt form of 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine. Its chemical and physical properties are summarized in the table below.



Property	Value
Chemical Name	1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride
CAS Number	207556-62-5
Molecular Formula	C15H20Cl2N6O
Molecular Weight	371.26 g/mol
Appearance	Crystalline solid
Solubility	Soluble in water

Mechanism of Action

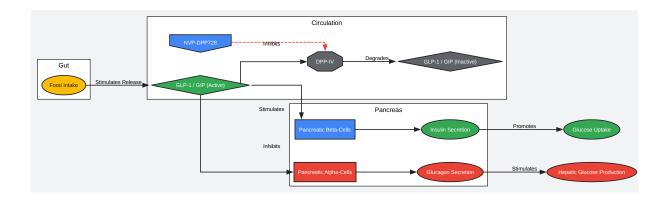
NVP-DPP728 is a competitive and reversible inhibitor of DPP-IV, an enzyme that plays a crucial role in the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, NVP-DPP728 prevents the degradation of these incretins, thereby prolonging their biological activity.

The elevated levels of active GLP-1 and GIP lead to several physiological effects that contribute to improved glucose control:

- Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.
- Suppressed Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
- Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to moderate postprandial glucose excursions.

Signaling Pathway of DPP-IV Inhibition





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DPP-IV Inhibition Signaling Pathway

In Vitro Activity and Kinetics

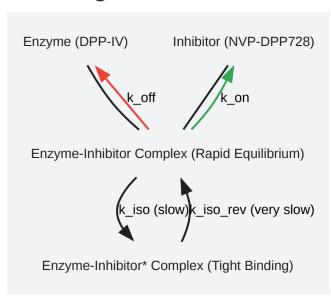
NVP-DPP728 is a potent inhibitor of DPP-IV with a slow-binding kinetic profile. This means that the inhibition of the enzyme occurs in a time-dependent manner, characterized by an initial weak binding followed by a slower isomerization to a more tightly bound complex. This two-step inhibition mechanism is a hallmark of many cyanopyrrolidine-based DPP-IV inhibitors.[2]



Parameter	Human DPP-IV	Rat Plasma DPP-IV	
Ki	11 nM	-	
IC50	5-10 nM	5-10 nM	
kon (M ⁻¹ S ⁻¹)	1.3 x 10 ⁵	-	
koff (s ⁻¹)	1.3 x 10 ⁻³	-	

Data compiled from multiple sources.

Two-Step Slow-Binding Inhibition Model



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Two-Step Slow-Binding Inhibition

In Vivo Efficacy

Studies in animal models, particularly in Zucker rats, have demonstrated the in vivo efficacy of NVP-DPP728 in improving glucose tolerance. Oral administration of NVP-DPP728 leads to a significant reduction in plasma DPP-IV activity, resulting in elevated levels of active GLP-1 and an enhanced insulin response to a glucose challenge.[1]



Animal Model	Dosage	Effect on Glucose Tolerance	Effect on Insulin Secretion
Obese Zucker rats	3.72 mg/kg (oral)	Improved	Increased early-phase insulin response
Aged Wistar rats	10 μmol/kg (oral)	Improved	Potentiated early insulin response
Aged Fischer 344 rats (DPP-IV positive)	10 μmol/kg (oral)	Improved	Potentiated early insulin response
Aged Fischer 344 rats (DPP-IV deficient)	10 μmol/kg (oral)	No effect	No effect

Data compiled from multiple preclinical studies.[3]

Experimental Protocols In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric DPP-IV inhibitor screening assays.

Materials:

- Recombinant human DPP-IV enzyme
- DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
- NVP-DPP728 dihydrochloride
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

Prepare a stock solution of NVP-DPP728 in assay buffer.



- Perform serial dilutions of the NVP-DPP728 stock solution to create a range of inhibitor concentrations.
- In a 96-well plate, add the following to triplicate wells:
 - Blank (No Enzyme): Assay Buffer + Substrate
 - Enzyme Control (100% Activity): Assay Buffer + DPP-IV Enzyme + Substrate
 - Inhibitor Wells: Diluted NVP-DPP728 + DPP-IV Enzyme + Substrate
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
- Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
- Determine the percent inhibition for each concentration of NVP-DPP728 and calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a generalized procedure based on published studies involving NVP-DPP728 in rats.[1][4]

Animals:

- Male Zucker rats (or other appropriate strain)
- Fasted overnight (12-16 hours) with free access to water

Materials:

NVP-DPP728 dihydrochloride



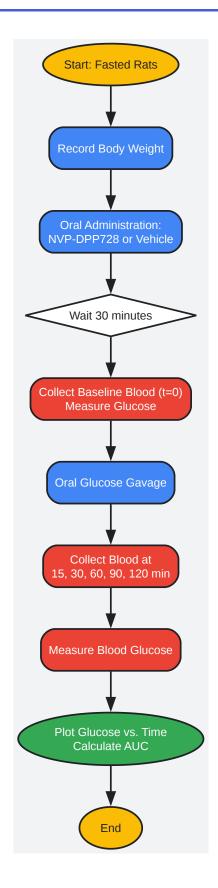
- Vehicle (e.g., water or saline)
- Glucose solution (e.g., 2 g/kg body weight)
- Blood collection supplies (e.g., tail vein lancets, capillaries)
- Glucometer

Procedure:

- Fast the rats overnight.
- · Record the baseline body weight of each rat.
- Administer NVP-DPP728 (e.g., 3.72 mg/kg) or vehicle orally by gavage.
- After a specified pre-treatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
- Administer the glucose solution orally by gavage.
- Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose levels for each sample using a glucometer.
- Plot the blood glucose concentration over time for both the NVP-DPP728-treated and vehicle-treated groups.
- Calculate the area under the curve (AUC) for glucose to quantify the improvement in glucose tolerance.

Experimental Workflow for OGTT





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Oral Glucose Tolerance Test Workflow

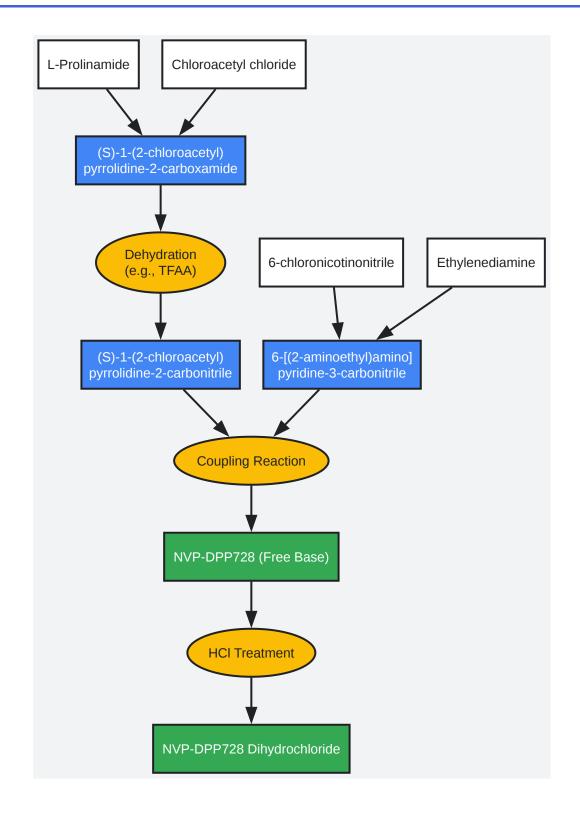


Synthesis

The synthesis of NVP-DPP728 involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile. A general synthetic approach is outlined below.

General Synthetic Scheme





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